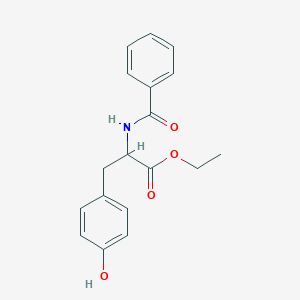![molecular formula C29H42N2O5 B556318 cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid CAS No. 18635-04-6](/img/structure/B556318.png)
cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid: is a derivative of serine, an amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The tert-butyloxycarbonyl (Bpoc) group protects the amino group, while the tert-butyl (Tbu) group protects the hydroxyl group of serine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid typically involves the protection of the amino and hydroxyl groups of serine. The amino group is protected using tert-butyloxycarbonyl (Bpoc) chloride in the presence of a base like triethylamine. The hydroxyl group is protected using tert-butyl (Tbu) chloride under similar conditions .
Industrial Production Methods: In industrial settings, the synthesis is scaled up using automated solid-phase peptide synthesis (SPPS) techniques. This method involves attaching the serine derivative to a solid resin and sequentially adding protected amino acids to build the peptide chain .
化学反応の分析
Types of Reactions:
Oxidation: cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The compound can be reduced to remove the protective groups.
Substitution: The protective groups can be substituted under acidic conditions to yield the free amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the protective groups.
Major Products:
Oxidation: Oxidized serine derivatives.
Reduction: Free serine.
Substitution: Deprotected serine.
科学的研究の応用
Chemistry: cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid is widely used in peptide synthesis, particularly in the synthesis of complex peptides and proteins. It is also used in the study of peptide-protein interactions .
Biology: In biological research, this compound is used to study the role of serine in various biochemical pathways. It is also used in the synthesis of peptide-based drugs .
Medicine: this compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists .
Industry: In the industrial sector, this compound is used in the large-scale synthesis of peptides for research and therapeutic purposes.
作用機序
The protective groups in cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid prevent unwanted side reactions during peptide synthesis. The Bpoc group protects the amino group from reacting, while the Tbu group protects the hydroxyl group. These protective groups are removed under specific conditions to yield the desired peptide.
類似化合物との比較
Fmoc-Ser(Tbu)-OH: Another serine derivative used in peptide synthesis, but with a different protective group (fluorenylmethyloxycarbonyl).
Boc-Ser(Tbu)-OH: Similar to cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid but uses a different protective group (tert-butyloxycarbonyl) for the amino group.
Uniqueness: this compound is unique due to its specific protective groups, which offer different reactivity and stability compared to other serine derivatives. This makes it particularly useful in certain peptide synthesis protocols.
特性
IUPAC Name |
cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5.C6H13N/c1-22(2,3)28-15-19(20(25)26)24-21(27)29-23(4,5)18-13-11-17(12-14-18)16-9-7-6-8-10-16;7-6-4-2-1-3-5-6/h6-14,19H,15H2,1-5H3,(H,24,27)(H,25,26);6H,1-5,7H2/t19-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAJOHYGKAYNGC-FYZYNONXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














